molecular formula C21H26N2O2 B6625523 [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone

[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone

Cat. No. B6625523
M. Wt: 338.4 g/mol
InChI Key: TZUIMYYOWIYTAT-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone, also known as MPMP, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2004 by researchers at the University of Alberta, Canada. MPMP has been the subject of several scientific studies due to its potential as a novel analgesic drug.

Mechanism of Action

[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of the receptor, which results in the inhibition of neurotransmitter release and the reduction of pain signals. [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone also has an affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of pain. [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone has also been shown to have a positive effect on mood and behavior in animal models of depression and anxiety. However, further studies are needed to fully understand the biochemical and physiological effects of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone is its potential as a novel analgesic drug with a lower potential for abuse and addiction compared to traditional opioids. [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone has also been shown to be effective in reducing pain in animal models of acute and chronic pain. However, there are some limitations to using [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone in lab experiments. The synthesis of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone is complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone.

Future Directions

There are several future directions for research on [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone. One area of research is the optimization of the synthesis method to achieve higher yields and purity. Another area of research is the investigation of the biochemical and physiological effects of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone in animal models of pain, depression, and anxiety. Additionally, further studies are needed to determine the safety and efficacy of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone in humans. Finally, the potential of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone as a novel analgesic drug for the treatment of chronic pain should be further explored.

Synthesis Methods

The synthesis of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone involves the reaction of 4-(aminomethyl)benzoic acid with 4-(2-methylphenyl)-1-piperidinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained by purification through column chromatography. The synthesis of [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone has been optimized to achieve high yields and purity.

Scientific Research Applications

[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone has been studied extensively for its potential as an analgesic drug. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. [4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have a lower potential for abuse and addiction compared to traditional opioids such as morphine.

properties

IUPAC Name

[4-(aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-4-2-3-5-19(16)15-25-20-10-12-23(13-11-20)21(24)18-8-6-17(14-22)7-9-18/h2-9,20H,10-15,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUIMYYOWIYTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2CCN(CC2)C(=O)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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